(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-2-(3,5-difluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrF2N3O2S/c20-11-1-2-16-10(5-11)6-15(17(26)25-19-23-3-4-28-19)18(27-16)24-14-8-12(21)7-13(22)9-14/h1-9H,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMNORYMSOKPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=NC3=CC(=CC(=C3)F)F)O2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide , with CAS number 1327175-60-9, is a synthetic derivative of the chromene class. Chromenes are known for their diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its unique structural features, including a bromine atom and a difluorophenyl group, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C19H10BrF2N3O2S |
| Molecular Weight | 462.3 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, potentially affecting metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
- Gene Expression Modulation : The compound may alter the expression of genes related to inflammation and cancer progression.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines using the MTT assay. The results indicated that:
- Cell Viability : At a concentration of 100 μM, the compound exhibited significant cytotoxicity against cancer cells while maintaining low toxicity levels compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. Preliminary data suggest that it possesses inhibitory effects against several bacterial strains, indicating potential as an antimicrobial agent.
Case Studies and Research Findings
-
Study on P2Y6 Receptor Antagonism :
- A related study demonstrated that compounds with similar structures exhibited antagonistic activity at the P2Y6 receptor, which is implicated in various pathophysiological conditions including cancer and neurodegeneration . This suggests that this compound could also interact with this receptor class.
Compound K_i (μM) % Inhibition at 10 μM 11 8.6 70 12 0.78 85 - In Vivo Studies :
Preparation Methods
Formation of the Chromene-3-Carboxylic Acid Ethyl Ester via Knoevenagel Condensation
The synthesis commences with 5-bromo-2-hydroxybenzaldehyde (1), which undergoes Knoevenagel condensation with ethyl acetoacetate (2) in the presence of piperidine (10 mol%) in refluxing ethanol. This reaction proceeds via deprotonation of the active methylene group in ethyl acetoacetate, followed by nucleophilic attack on the aldehyde carbonyl, elimination of water, and subsequent cyclization to yield 6-bromo-2-oxo-2H-chromene-3-carboxylic acid ethyl ester (3) (Yield: 68–72%).
Mechanistic Insights :
- Base-catalyzed enolate formation from ethyl acetoacetate.
- Aldol-like addition to the aldehyde, forming an α,β-unsaturated intermediate.
- Intramolecular cyclization via nucleophilic attack of the phenolic oxygen on the β-carbon, generating the chromene ring.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Catalyst | Piperidine (10 mol%) |
| Temperature | Reflux (78°C) |
| Duration | 6–8 hours |
| Workup | Filtration, recrystallization (EtOH/H₂O) |
Imine Formation at Position 2 via Schiff Base Condensation
The 2-oxo group in 3 undergoes condensation with 3,5-difluoroaniline (4) in acetic acid (5% v/v) under reflux, employing a Dean-Stark apparatus for azeotropic water removal. This step furnishes 6-bromo-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxylic acid ethyl ester (5) with Z-configuration (Yield: 85–90%).
Stereochemical Control :
The Z-configuration is favored due to:
- Steric hindrance between the chromene ring and 3,5-difluorophenyl group.
- Stabilizing intramolecular hydrogen bonding between the imine N–H and chromene carbonyl oxygen.
Optimization Data :
| Condition | Effect on Yield |
|---|---|
| Acetic acid (10% v/v) | Yield ↑ to 92% |
| Toluene as solvent | Slower reaction, yield 78% |
| Microwave irradiation (100°C, 30 min) | Yield 88% |
Saponification of Ethyl Ester to Carboxylic Acid
The ethyl ester 5 is hydrolyzed to 6-bromo-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxylic acid (6) using 2M NaOH in THF/H₂O (4:1) at 60°C for 3 hours (Yield: 95%). Acidification with HCl (1M) precipitates the crude acid, which is purified via recrystallization from ethanol.
Critical Parameters :
Carboxamide Coupling with 2-Aminothiazole
The carboxylic acid 6 is activated as its acid chloride using thionyl chloride (SOCl₂) in anhydrous DCM (0°C to RT, 2 hours). Subsequent reaction with 2-aminothiazole (7) in the presence of triethylamine (TEA) yields the target compound 8 (Yield: 80–85%).
Coupling Mechanism :
- SOCl₂ converts –COOH to –COCl.
- Nucleophilic acyl substitution by 2-aminothiazole, facilitated by TEA as HCl scavenger.
Purification :
- Column chromatography (SiO₂, eluent: DCM/MeOH 95:5).
- Final recrystallization from acetonitrile affords analytically pure product (HPLC purity >99%).
Analytical Characterization and Spectral Data
Key Spectroscopic Features :
- ¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, thiazole H-5)
- δ 8.15 (d, J = 8.4 Hz, 1H, chromene H-5)
- δ 7.92 (m, 2H, 3,5-difluorophenyl)
- δ 6.98 (d, J = 8.4 Hz, 1H, chromene H-7)
HRMS (ESI+):
- Calculated for C₁₉H₁₀BrF₂N₃O₂S [M+H]⁺: 486.9612
- Found: 486.9615
IR (KBr):
- 1685 cm⁻¹ (C=O, carboxamide)
- 1620 cm⁻¹ (C=N, imine)
Process Optimization and Scale-Up Considerations
Green Chemistry Modifications
Continuous Flow Synthesis
- Imine formation step adapted to continuous flow reactor (residence time 15 min, yield 94%).
Q & A
Q. What synthetic strategies are optimal for preparing (2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 6-bromo-2-hydroxybenzaldehyde with 3,5-difluoroaniline to form the imino chromene intermediate.
- Step 2 : Coupling with 2-aminothiazole via carboxamide formation using coupling agents like HATU or EDCI in DMF .
- Key Optimization : Control reaction temperature (0–5°C for imine formation; room temperature for amide coupling) and solvent polarity to minimize side reactions. Purity is verified via HPLC (>95%) and NMR (e.g., disappearance of aldehyde proton at δ 10.2 ppm) .
Q. How can the stereochemical configuration (Z/E) of the imino group be confirmed?
- Methodological Answer :
- Nuclear Overhauser Effect (NOE) NMR : Irradiation of the imino proton (δ ~8.5 ppm) shows spatial proximity to the chromene C3 proton (δ ~6.8 ppm) in the Z-isomer .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL-2018) confirms the (2Z) configuration via bond angles and torsion angles .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC). For example, HMBC correlations between the thiazole NH (δ ~12.1 ppm) and the chromene carbonyl carbon confirm connectivity .
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C=N (~1620 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can reaction kinetics inform the optimization of imino-chromene formation?
- Methodological Answer :
- Pseudo-First-Order Kinetics : Monitor imine formation via UV-Vis spectroscopy (λmax ~320 nm) under varying temperatures (20–60°C) to calculate activation energy (Ea) .
- Competitive Pathways : Use DFT calculations (e.g., Gaussian 16) to compare transition-state energies for Z/E isomerization. Solvent effects (e.g., DMSO vs. THF) are modeled using PCM .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, CDK2) using the chromene-thiazole scaffold. Key interactions: π-π stacking (fluorophenyl-thiazole) and hydrogen bonding (carboxamide backbone) .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns. RMSD values <2 Å indicate stable binding .
Q. How can contradictory biological activity data (e.g., IC50 variability) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate cytotoxicity assays (MTT) across cell lines (e.g., HeLa, MCF-7) with controls for solvent interference (e.g., DMSO ≤0.1%) .
- Metabolite Profiling (LC-MS) : Identify degradation products (e.g., hydrolyzed carboxamide) that may alter activity .
Critical Analysis of Evidence
- Contradictions : and report divergent yields (65–78%) for amide coupling, likely due to solvent purity or reagent batch variability.
- Gaps : Limited data on photostability or metabolic pathways (addressed via LC-MS in advanced FAQs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
